![molecular formula C12H17N3O B7646674 pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B7646674.png)
pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone, also known as PTIM, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. PTIM is a synthetic compound that can be synthesized using various methods, and it has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone acts as a positive allosteric modulator of the CB1 receptor, which means that it enhances the activity of the receptor in response to the binding of endogenous ligands such as anandamide. It has been shown to increase the binding affinity of anandamide to the CB1 receptor, resulting in increased signaling through the receptor.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to have potential applications in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone is its high affinity for the CB1 receptor, which makes it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used for therapeutic purposes.
Future Directions
There are several future directions that can be explored in the field of pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone research, including the development of more selective CB1 receptor modulators, the investigation of its potential applications in the treatment of various neurological disorders, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.
Synthesis Methods
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone can be synthesized using different methods, including the one-pot synthesis method, which involves the reaction of 3-(2-bromoacetyl) pyrrolidine with 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetonitrile in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-(2-bromoacetyl) pyrrolidine with 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid, followed by decarboxylation using a base such as sodium hydride.
Scientific Research Applications
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which makes it a potential candidate for the development of novel drugs for the treatment of various diseases such as pain, anxiety, and depression.
properties
IUPAC Name |
pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-7-3-4-8-15)11-9-5-1-2-6-10(9)13-14-11/h1-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMFVIRPUCCSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.